2-[(2,4-Dimethylphenyl)amino]nicotinic acid
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Overview
Description
2-[(2,4-Dimethylphenyl)amino]nicotinic acid is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.273. It is used primarily in proteomics research . This compound features a nicotinic acid core substituted with a 2,4-dimethylphenylamino group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid typically involves the reaction of 2,4-dimethylaniline with nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(2,4-Dimethylphenyl)amino]nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents under suitable conditions.
Scientific Research Applications
2-[(2,4-Dimethylphenyl)amino]nicotinic acid is widely used in scientific research, particularly in the field of proteomics. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, this compound is utilized in medicinal chemistry for the development of potential therapeutic agents targeting various diseases. Its unique chemical properties make it a valuable tool in the synthesis of novel compounds for biological and industrial applications .
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[(2,4-Dimethylphenyl)amino]nicotinic acid can be compared with other similar compounds, such as:
2-[(2,4-Dimethylphenyl)amino]benzoic acid: This compound has a similar structure but with a benzoic acid core instead of nicotinic acid.
2-[(2,4-Dimethylphenyl)amino]pyridine: This compound features a pyridine core, differing from the nicotinic acid core of this compound.
2-[(2,4-Dimethylphenyl)amino]acetic acid: This compound has an acetic acid core, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nicotinic acid core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2,4-dimethylanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-6-12(10(2)8-9)16-13-11(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGRBDWEPCBBAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360795 |
Source
|
Record name | 2-[(2,4-dimethylphenyl)amino]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17782-10-4 |
Source
|
Record name | 2-[(2,4-dimethylphenyl)amino]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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